Candoxatril

Neprilysin Inhibition Enzyme Kinetics Cardiovascular Pharmacology

Candoxatril is the superior tool for selective NEP inhibition without ACE confounding. Its active metabolite candoxatrilat (Ki 14 nM) ensures potent, clean target engagement. Outperforms racecadotril in diarrhea models (30-100 mg/kg) and matches frusemide diuresis without RAAS activation. Well-characterized prodrug activation kinetics with defined Cmax dose-response (107-1584 ng/mL). Essential for target validation studies where unambiguous NEP attribution is critical.

Molecular Formula C29H41NO7
Molecular Weight 515.6 g/mol
CAS No. 123122-55-4
Cat. No. B1668256
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCandoxatril
CAS123122-55-4
Synonyms3-(1-((4-carboxycyclohexyl)carbamoyl)cyclopentyl)-2-(2-methoxyethoxymethyl)propanoic acid 5-indanyl ester
candoxatril
UK 79300
UK-79,300
Molecular FormulaC29H41NO7
Molecular Weight515.6 g/mol
Structural Identifiers
SMILESCOCCOCC(CC1(CCCC1)C(=O)NC2CCC(CC2)C(=O)O)C(=O)OC3=CC4=C(CCC4)C=C3
InChIInChI=1S/C29H41NO7/c1-35-15-16-36-19-23(27(33)37-25-12-9-20-5-4-6-22(20)17-25)18-29(13-2-3-14-29)28(34)30-24-10-7-21(8-11-24)26(31)32/h9,12,17,21,23-24H,2-8,10-11,13-16,18-19H2,1H3,(H,30,34)(H,31,32)/t21?,23-,24?/m0/s1
InChIKeyZTWZVMIYIIVABD-RZMWZJFBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Candoxatril (CAS 123122-55-4): Oral NEP Inhibitor Prodrug with Validated Clinical Pharmacology


Candoxatril (UK-79300) is an orally active prodrug that undergoes rapid in vivo hydrolysis to its active metabolite, candoxatrilat (UK-73967), a potent neutral endopeptidase (NEP; neprilysin; EC 3.4.24.11) inhibitor [1]. The compound belongs to the carboxylate class of reversible metallopeptidase inhibitors and was advanced to Phase II clinical trials for chronic heart failure and hypertension [2]. Its molecular mechanism involves prevention of atrial natriuretic peptide (ANP) degradation, leading to increased circulating ANP concentrations, natriuresis, diuresis, and vasorelaxation [3].

Why Candoxatril Cannot Be Interchanged with Other NEP Inhibitors Without Experimental Re-Validation


Candoxatril exhibits a distinct pharmacological profile that precludes simple substitution with other NEP inhibitors. As a prodrug requiring in vivo activation to candoxatrilat, its pharmacokinetic behavior differs fundamentally from direct-acting NEP inhibitors such as thiorphan or sacubitril [1]. Critically, candoxatrilat demonstrates a Ki of 14 nM for neprilysin, establishing greater potency than the early benchmark inhibitor thiorphan [2]. Furthermore, candoxatril is a selective NEP inhibitor lacking intrinsic ACE inhibitory activity, unlike dual inhibitors such as omapatrilat, which carries a distinct adverse event profile [3]. The compound's unique prodrug activation kinetics, selectivity profile, and tissue distribution characteristics—evidenced by ex vivo autoradiography showing 97.4% renal NEP inhibition at 100 mg/kg in rats [4]—mean that experimental outcomes obtained with candoxatril cannot be assumed transferable to other NEP inhibitors without independent validation.

Candoxatril Quantitative Differentiation: Head-to-Head Evidence Versus Comparator NEP Inhibitors


Candoxatrilat (Active Metabolite) vs Thiorphan: Superior NEP Binding Affinity

Candoxatrilat, the active metabolite of candoxatril, demonstrates greater inhibitory potency against neprilysin (NEP) than the reference inhibitor thiorphan. The Ki of candoxatrilat for neprilysin is 14 nM, establishing it as a more potent inhibitor than thiorphan [1].

Neprilysin Inhibition Enzyme Kinetics Cardiovascular Pharmacology

Candoxatril vs Frusemide: Diuresis Without RAAS Activation in Heart Failure Patients

In a direct head-to-head clinical trial comparing candoxatril with the standard diuretic frusemide (furosemide) in patients with mild chronic heart failure, candoxatril produced diuretic and natriuretic effects equivalent to 20 mg frusemide twice daily, but critically without the associated elevation in plasma renin activity observed with frusemide [1].

Chronic Heart Failure Diuretic Therapy Renin-Angiotensin-Aldosterone System

Candoxatril vs Racecadotril: Superior Efficacy in Acute Secretory Diarrhea Model

In a pharmacologic comparison study using a rat castor oil-induced diarrhea model, candoxatril demonstrated superior efficacy relative to racecadotril. At doses of 30 and 100 mg/kg, candoxatril significantly reduced stool output compared to both vehicle and racecadotril 100 mg/kg [1].

Acute Diarrhea Intestinal Hypersecretion NEP Inhibition

Candoxatril vs Sacubitril: Distinct Prodrug Activation Profiles for Differentiated Experimental Utility

While both candoxatril and sacubitril (AHU-377) are orally active NEP inhibitor prodrugs, they exhibit fundamentally different potency profiles. Sacubitril demonstrates an IC50 of 5 nM against NEP, whereas candoxatrilat (the active metabolite of candoxatril) exhibits an IC50 of 7.8 nM [1]. This ~1.6-fold difference in potency, combined with distinct prodrug activation kinetics, provides researchers with a meaningful choice in experimental design.

Prodrug Activation Pharmacokinetics NEP Inhibitor Comparison

Candoxatril vs Omapatrilat: NEP-Selective Inhibition Avoids ACE-Mediated Adverse Effects

Candoxatril is a selective NEP inhibitor that lacks intrinsic angiotensin-converting enzyme (ACE) inhibitory activity, in contrast to omapatrilat, a dual NEP/ACE inhibitor. Omapatrilat exhibits high potency against both NEP (Ki = 0.45 nM) and ACE (Ki = 0.64 nM), whereas candoxatrilat is unable to inhibit ACE [1][2].

Enzyme Selectivity ACE Inhibition Safety Pharmacology

Candoxatril Ex Vivo Tissue NEP Inhibition: Quantitative Autoradiography Demonstrates Near-Complete Renal Target Engagement

Ex vivo quantitative autoradiography in rats demonstrates that oral administration of candoxatril produces rapid, dose-dependent, and near-complete inhibition of renal NEP. At 100 mg/kg p.o., kidney NEP binding was reduced to 2.6 ± 0.2% of control values at 1 hour post-dose, confirming extensive tissue-level target engagement [1].

Tissue Distribution Target Engagement Ex Vivo Pharmacology

Optimal Research and Procurement Scenarios for Candoxatril Based on Quantitative Differentiation


Preclinical Chronic Heart Failure Studies Requiring Diuresis Without RAAS Confounding

Candoxatril is the preferred compound for heart failure studies where diuretic effects are required but activation of the renin-angiotensin-aldosterone system (RAAS) must be avoided. The head-to-head evidence against frusemide demonstrates equivalent diuresis and natriuresis at 200-400 mg twice daily dosing without the elevation in plasma renin activity observed with standard diuretics [1]. This profile enables cleaner interpretation of neurohormonal endpoints in preclinical heart failure models.

Acute Secretory Diarrhea Models Requiring Superior Anti-Secretory Efficacy

For investigators studying acute secretory diarrhea mechanisms or evaluating anti-secretory interventions, candoxatril offers quantifiably greater efficacy than the clinical comparator racecadotril. Direct head-to-head data show that candoxatril at 30-100 mg/kg significantly outperforms racecadotril 100 mg/kg in reducing castor oil-induced stool output in rats [2]. This positions candoxatril as the superior tool compound for preclinical diarrhea research.

Mechanistic Studies Requiring Selective NEP Inhibition Without ACE Cross-Reactivity

When the experimental objective demands selective NEP inhibition without the confounding effects of ACE inhibition, candoxatril is the appropriate choice over dual inhibitors such as omapatrilat. The compound's lack of intrinsic ACE inhibitory activity [3] eliminates the risk of angioedema-associated effects and allows unambiguous attribution of observed outcomes to NEP inhibition alone, which is essential for target validation studies.

Pharmacokinetic Studies of Prodrug Activation and Tissue Distribution

Candoxatril's well-characterized conversion to candoxatrilat, with defined dose-response relationships for active metabolite exposure (Cmax values of 107.4, 453.5, and 1584 ng/mL following 10, 50, and 200 mg oral doses, respectively) [4] and quantitative ex vivo tissue inhibition data [5], makes it an ideal model compound for studying prodrug activation kinetics and NEP inhibitor tissue distribution in both rodents and larger species.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Candoxatril

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.